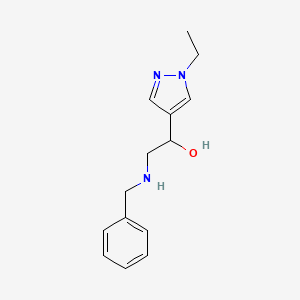
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, otherwise known as BEPA, is a novel compound with a wide range of applications in research, medicine, and industry. BEPA is a pyrazole derivative, a class of organic compounds containing five-membered heterocyclic rings with two nitrogen atoms. BEPA has been investigated for its potential as a pharmaceutical agent, its role in biochemical pathways, and its ability to be used as a chemical intermediate.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Researchers have extensively studied the synthesis and characterization of novel heterocyclic compounds containing pyrazole and related moieties. For example, Abdelhamid and Afifi (2010) reported the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines incorporating an antipyrine moiety. These compounds were synthesized through the treatment of certain precursors with halo ketones or halo esters, establishing their structures through elemental analysis, spectral data, and alternative synthesis methods when possible (Abdelhamid & Afifi, 2010).
Kariuki et al. (2022) investigated the reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes under basic conditions, leading to the formation of chalcones. These chalcones were further reacted to yield novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, showcasing a method for synthesizing complex heterocyclic structures (Kariuki et al., 2022).
Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial activity of pyrazole derivatives has been a subject of interest in the scientific community. Hassan (2013) synthesized a series of 2-pyrazolines and new pyrazoline derivatives bearing benzenesulfonamide moieties. These compounds were tested for their antimicrobial activity against various bacteria and fungi, demonstrating the potential of pyrazole derivatives in developing new antimicrobial agents (Hassan, 2013).
Hydrogen-Bonded Supramolecular Structures
The study of hydrogen-bonded supramolecular structures in pyrazole derivatives provides insights into the potential applications of these compounds in materials science and crystal engineering. Portilla et al. (2007) described the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates, highlighting the diversity of dimensional assemblies these molecules can form, which could be relevant for designing novel molecular materials (Portilla et al., 2007).
Fluorescent Chemosensors for Metal Ion Detection
The application of pyrazoline derivatives as fluorescent chemosensors for metal ion detection represents a significant area of research. Khan (2020) synthesized a heterocyclic D-π-A chromophore that acts as a fluorescent chemosensor for Fe3+ ions. This study demonstrates the utility of pyrazoline derivatives in environmental monitoring and biochemical assays (Khan, 2020).
properties
IUPAC Name |
2-(benzylamino)-1-(1-ethylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-17-11-13(9-16-17)14(18)10-15-8-12-6-4-3-5-7-12/h3-7,9,11,14-15,18H,2,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMDUWKNXQWQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(CNCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

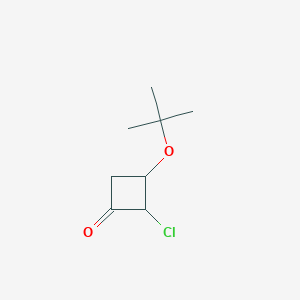
![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
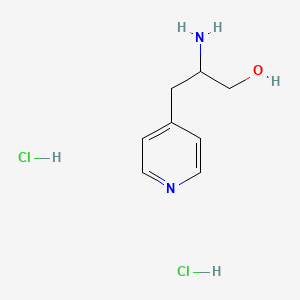
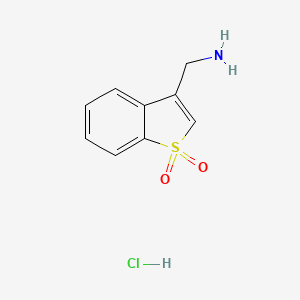
![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)
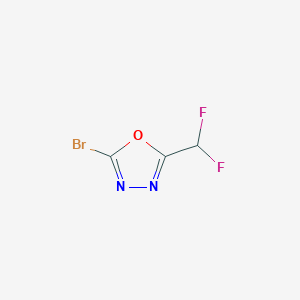
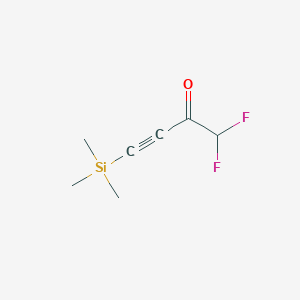
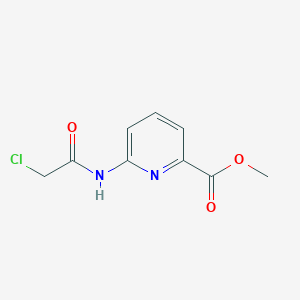
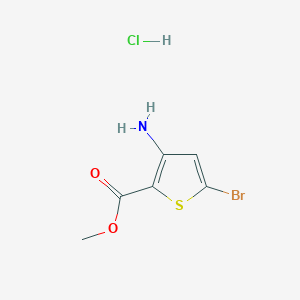
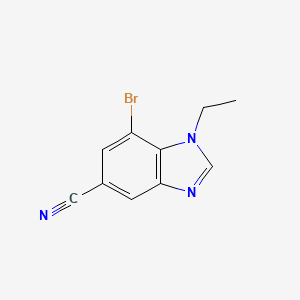
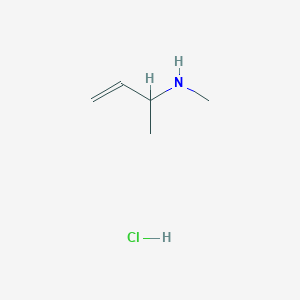
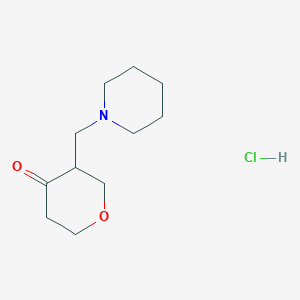
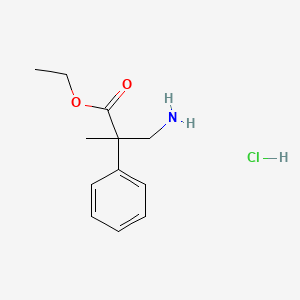
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)